6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene

Lipophilicity Drug-likeness Physicochemical property

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 105627-06-3) belongs to the 4-oxa-5-azaspiro[2.4]hept-5-ene class, a spirocyclic isoxazoline scaffold in which a cyclopropane ring is spiro-fused at the 5-position of a 2-isoxazoline. The compound bears a chloropropyl substituent at the 6-position, imparting a reactive alkyl chloride handle.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 105627-06-3
Cat. No. B11915891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
CAS105627-06-3
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1CC12CC(=NO2)CCCCl
InChIInChI=1S/C8H12ClNO/c9-5-1-2-7-6-8(3-4-8)11-10-7/h1-6H2
InChIKeyMHMUHMJDRMQVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 105627-06-3): Procurement-Relevant Chemical Identity and Spirocyclic Isoxazoline Class Position


6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 105627-06-3) belongs to the 4-oxa-5-azaspiro[2.4]hept-5-ene class, a spirocyclic isoxazoline scaffold in which a cyclopropane ring is spiro-fused at the 5-position of a 2-isoxazoline [1]. The compound bears a chloropropyl substituent at the 6-position, imparting a reactive alkyl chloride handle. With a molecular formula of C8H12ClNO and a molecular weight of 173.64 g/mol, it is a compact, nitrogen- and oxygen-containing heterocycle [2]. Commercial sourcing typically provides this compound at 97% purity for research use .

Why 6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene Is Not Freely Interchangeable with Other 6-Substituted Analogs


The 4-oxa-5-azaspiro[2.4]hept-5-ene scaffold is conserved across a family of 6-substituted derivatives, but the specific substituent dictates lipophilicity, conformational flexibility, and synthetic utility. Simple replacement of the chloropropyl chain with a methyl, benzyl, phenyl, or bromobutyl group generates analogs whose computed physicochemical properties—XLogP3 values spanning 0.5 to 2.2, and rotatable bond counts from 0 to 4—differ enough to alter solubility, membrane permeability, and downstream functionalization pathways [1][2][3][4]. Consequently, substituting without considering these measured differences risks selecting a compound that is either too lipophilic for aqueous formulations, too rigid for target engagement, or lacks the controlled alkylation reactivity needed for covalent probe design. The quantitative evidence below establishes exactly where the chloropropyl derivative sits relative to its closest structural neighbors.

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Positioning: Intermediate Value Avoids Extremes of 6-Methyl and 6-Benzyl Analogs

The target compound’s computed XLogP3 of 1.4 (PubChem) places it between the lowest and highest lipophilicities observed among the closest 6-substituted analogs [1]. The 6-methyl variant has XLogP3 0.5, while the 6-benzyl variant reaches 2.1 and the 6-phenyl variant 2.2 [2][3][4]. This 1.4 value is closer to the empirical optimum range for passive membrane permeability (logP 1–3), whereas the benzyl and phenyl derivatives exceed the typical solubility window.

Lipophilicity Drug-likeness Physicochemical property

Conformational Flexibility (Rotatable Bond Count): Enabling Induced-Fit Binding Unavailable to Rigid Analogs

The chloropropyl chain contributes 3 rotatable bonds to the target compound, as computed by Cactvs [1]. In contrast, 6-methyl lacks rotatable bonds entirely (0), 6-phenyl has only 1, and 6-benzyl has 2 [2][3][4]. The 6-(4-bromobutyl) analog possesses 4 rotatable bonds, representing the most flexible comparator [5].

Conformational flexibility Structure-based design Rotatable bonds

Leaving Group Reactivity: Controlled Alkyl Chloride Handle Versus Unselective Alkyl Bromide of the Close Homolog

The target compound presents a primary alkyl chloride leaving group, whereas its immediate homolog 6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene (CAS 105627-07-4) carries an alkyl bromide [1][2]. In classical Finkelstein SN2 conditions (NaI in acetone, 60 °C), primary alkyl bromides react approximately 30- to 50-fold faster than corresponding alkyl chlorides [3]. This kinetic difference, rooted in bromide’s lower bond dissociation energy (C–Br ~68 kcal/mol vs. C–Cl ~81 kcal/mol) [4], renders the bromobutyl derivative prone to premature hydrolysis or off-target alkylation in biological settings, while the chloropropyl compound provides a more controlled, tunable reactivity profile.

Synthetic handle Nucleophilic substitution Reactivity tuning

Molecular Weight Advantage: Fragment-Like Size Suitable for Fragment-Based Screening Versus Overweighted Bromobutyl Homolog

At 173.64 g/mol, the target compound falls within the desired molecular weight range for fragment-based screening libraries (typically <250 Da) [1]. The 6-(4-bromobutyl) analog exceeds 230 g/mol (232.12 g/mol) [2], while the 6-methyl analog is lighter at 111.14 g/mol but lacks functional handles beyond the spiro core [3].

Fragment-based drug discovery Molecular weight Lead-likeness

Purity Consistency: Commercially Available at 97% Purity, on Par with the Bromobutyl Homolog

The target compound is commercially supplied at a certified purity of 97% (Catalog No. CM204578), based on supplier technical datasheets . The 6-(4-bromobutyl) homolog is listed with an identical 97% purity specification (Catalog No. CM204579) . No supplier data for lower-purity batches of the chloropropyl derivative were identified, indicating consistent quality across these two functionally related intermediates.

Commercial availability Purity Reproducibility

6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Lead-Like Fragment for Covalent Inhibitor Libraries in Drug Discovery

With a molecular weight of 173.64 g/mol (within the fragment space <250 Da) and a balanced XLogP3 of 1.4, the target compound serves as an ideal fragment-sized core for covalent inhibitor library construction [1][2]. The chloropropyl chain acts as a controlled alkylating handle that can be elaborated via nucleophilic substitution with amines, thiols, or azides, enabling systematic structure-activity relationship (SAR) exploration without the excessive reactivity of the bromobutyl homolog [3].

Multistep Synthesis Intermediate for Spirocyclic Bioisosteres

The three rotatable bonds of the chloropropyl chain, combined with the rigid spirocyclopropane-isoxazoline scaffold, offer a conformational profile intermediate between fully rigid (methyl, phenyl) and highly flexible (bromobutyl) analogs [4][5]. This makes the compound a strategic intermediate for introducing spirocyclic bioisosteres into medicinal chemistry programs where controlled conformational flexibility is required to engage specific protein pockets.

Chemical Probe Tool with Tuned Alkylation Reactivity for Target Identification

The alkyl chloride leaving group provides approximately 30–50-fold slower SN2 reactivity compared to the alkyl bromide in the 6-(4-bromobutyl) analog [6], enabling time-resolved covalent labeling experiments in chemoproteomics. Researchers can use the chloropropyl probe to reduce off-target alkylation that commonly plagues bromoalkyl probes, improving signal-to-noise in pull-down assays.

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